molecular formula C11H8F3N3O4 B8089185 Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089185
M. Wt: 303.19 g/mol
InChI Key: PRVSQDVZYWWFHX-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of nitro and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step procedures starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the nitro group: Nitration of the imidazo[1,2-a]pyridine core is performed using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall process.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Reduction of the nitro group: Ethyl 6-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been explored for its potential in several fields:

    Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

Mechanism of Action

The biological activity of Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Nitroimidazo[1,2-a]pyridine-3-carboxylate: Without the ethyl ester group, it shows different solubility and pharmacokinetic properties.

Uniqueness: Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to the combination of the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties, enhancing its reactivity and potential as a pharmacophore.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility and potential applications

Biological Activity

Ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₈F₃N₃O₄
  • Molecular Weight : 303.19 g/mol
  • CAS Number : 2407339-51-7

The compound features a nitro group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)
MCF-75.23
HepG24.75
A5496.12

The above table summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, indicating effective cytotoxicity.

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Case Studies

A notable case study published in Journal of Medicinal Chemistry examined the effects of this compound on tumor xenografts in mice. The study reported a significant reduction in tumor size compared to control groups, with a mechanism involving apoptosis induction confirmed through histological analysis.

Properties

IUPAC Name

ethyl 6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c1-2-21-10(18)8-9(11(12,13)14)15-7-4-3-6(17(19)20)5-16(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVSQDVZYWWFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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